N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 904524-09-0
VCID: VC11915157
InChI: InChI=1S/C20H18FN3O5/c1-28-16-9-14(10-17(11-16)29-2)22-18(25)12-23-7-8-24(20(27)19(23)26)15-5-3-13(21)4-6-15/h3-11H,12H2,1-2H3,(H,22,25)
SMILES: COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)OC
Molecular Formula: C20H18FN3O5
Molecular Weight: 399.4 g/mol

N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

CAS No.: 904524-09-0

Cat. No.: VC11915157

Molecular Formula: C20H18FN3O5

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide - 904524-09-0

Specification

CAS No. 904524-09-0
Molecular Formula C20H18FN3O5
Molecular Weight 399.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Standard InChI InChI=1S/C20H18FN3O5/c1-28-16-9-14(10-17(11-16)29-2)22-18(25)12-23-7-8-24(20(27)19(23)26)15-5-3-13(21)4-6-15/h3-11H,12H2,1-2H3,(H,22,25)
Standard InChI Key KIQWHHUZFIPYMZ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)OC
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)OC

Introduction

The compound N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic molecule that incorporates various functional groups, including a tetrahydropyrazine ring, a fluorophenyl group, and a dimethoxyphenyl group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.

Molecular Formula and Weight

  • Molecular Formula: C24_{24}H22_{22}FN3_{3}O5_{5}

  • Molecular Weight: Approximately 441.45 g/mol

Synonyms and Identifiers

  • IUPAC Name: N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

  • InChI: Not available in the provided sources.

  • InChIKey: Not available in the provided sources.

Spectroscopic Analysis

Spectroscopic methods such as NMR, IR, and MS are typically used to characterize compounds like this. The IR spectrum would likely show absorption bands corresponding to the carbonyl groups (around 1650-1750 cm1^{-1}), amide groups (around 3300-3500 cm1^{-1}), and aromatic rings (around 1500-1600 cm1^{-1}). NMR spectra would provide detailed information about the molecular structure, including the arrangement of protons and carbons.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamideC24_{24}H22_{22}FN3_{3}O5_{5}441.45Unknown
N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamideC25_{25}H23_{23}N3_{3}O5_{5}439.47Antimicrobial, Anti-inflammatory
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamideC22_{22}H18_{18}FN3_{3}O4_{4}S439.47Unknown

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